Dodecyl pentane-1-sulfonate
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Overview
Description
Dodecyl pentane-1-sulfonate is an organic compound belonging to the class of sulfonates. It is characterized by a long dodecyl (C12) chain attached to a pentane-1-sulfonate group. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl pentane-1-sulfonate typically involves the sulfonation of dodecyl alcohol with sulfur trioxide or chlorosulfonic acid. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized with a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where dodecyl alcohol is reacted with sulfur trioxide gas under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt of this compound. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl pentane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The sulfonate group can be reduced to form sulfides.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halides or alkylated sulfonates.
Scientific Research Applications
Dodecyl pentane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to solubilize hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, shampoos, and other cleaning products due to its surfactant properties.
Mechanism of Action
The mechanism of action of dodecyl pentane-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is exploited in various applications, such as emulsification, micelle formation, and solubilization of membrane proteins. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a different sulfonate group.
Sodium dodecyl benzene sulfonate (SDBS): A surfactant with a benzene ring in its structure, offering different solubilization properties.
Sodium pentanesulfonate: A shorter-chain sulfonate with different surfactant properties.
Uniqueness
Dodecyl pentane-1-sulfonate is unique due to its specific chain length and sulfonate group, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring the solubilization of hydrophobic molecules while maintaining compatibility with aqueous environments.
Properties
CAS No. |
112147-25-8 |
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Molecular Formula |
C17H36O3S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
dodecyl pentane-1-sulfonate |
InChI |
InChI=1S/C17H36O3S/c1-3-5-7-8-9-10-11-12-13-14-16-20-21(18,19)17-15-6-4-2/h3-17H2,1-2H3 |
InChI Key |
CWCHUXPTLHUHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)CCCCC |
Origin of Product |
United States |
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